molecular formula C9H20O B8262222 1-Octanol, 6-methyl-, (6R)-

1-Octanol, 6-methyl-, (6R)-

Cat. No.: B8262222
M. Wt: 144.25 g/mol
InChI Key: WWRGKAMABZHMCN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octanol, 6-methyl-, (6R)-, also known as ®-6-methyloctan-1-ol, is an organic compound with the molecular formula C9H20O. It is a chiral alcohol with a hydroxyl group (-OH) attached to the first carbon of an eight-carbon chain, which also has a methyl group (-CH3) attached to the sixth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanol, 6-methyl-, (6R)- can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 6-methyloctan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .

Industrial Production Methods: Industrial production of 1-Octanol, 6-methyl-, (6R)- often involves the catalytic hydrogenation of 6-methyloctanal. This process uses catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions. The resulting alcohol is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Octanol, 6-methyl-, (6R)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Octanol, 6-methyl-, (6R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Octanol, 6-methyl-, (6R)- involves its interaction with biological membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

1-Octanol, 6-methyl-, (6R)- can be compared with other similar compounds, such as:

    1-Octanol: A straight-chain alcohol with no methyl substitution.

    2-Octanol: An alcohol with the hydroxyl group on the second carbon.

    3-Octanol: An alcohol with the hydroxyl group on the third carbon.

Uniqueness: 1-Octanol, 6-methyl-, (6R)- is unique due to its chiral center and the presence of a methyl group on the sixth carbon. This structural feature imparts distinct chemical and physical properties, making it valuable in chiral synthesis and specific industrial applications .

Properties

IUPAC Name

(6R)-6-methyloctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRGKAMABZHMCN-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.